molecular formula C8H7N3O3 B13289902 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid

5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid

Cat. No.: B13289902
M. Wt: 193.16 g/mol
InChI Key: BHIIAOXMLFGVJS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

The compound is formally named This compound under IUPAC nomenclature rules, reflecting its substitution pattern on the pyrazine ring. The numbering begins at the carboxylic acid group (position 2), with the propargyloxyamino substituent at position 5. Regulatory identifiers include:

Identifier Value
CAS Registry Number 1870737-17-9
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
InChI 1S/C8H7N3O3/c1-2-3-14-11-7-5-9-6(4-10-7)8(12)13/h1,4-5H,3H2,(H,10,11)(H,12,13)
InChIKey BHIIAOXMLFGVJS-UHFFFAOYSA-N

The InChIKey’s 27-character hash encodes connectivity, stereochemistry, and protonation state, enabling precise database queries. Unlike SMILES notation, this identifier ensures uniqueness and machine readability while avoiding proprietary constraints.

Molecular Architecture and Functional Group Topology

The molecule consists of a pyrazine ring (C₄H₄N₂) substituted with three functional groups:

  • Carboxylic acid (-COOH) at position 2, conferring acidity (pKa ≈ 2.5–3.0) and hydrogen-bonding capacity.
  • Propargyloxyamino (-O-NH-C≡CH) at position 5, introducing alkyne reactivity and rotational constraints.
  • Amino group (-NH₂) at position 3, enabling nucleophilic substitution or coordination chemistry.

The propargyloxy side chain adopts a linear geometry due to sp-hybridized carbon atoms, while the pyrazine ring’s aromaticity creates electron-deficient regions at nitrogen atoms, favoring electrophilic attacks at positions 3 and 6. Computational models suggest intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent amino group, stabilizing a planar conformation.

Crystallographic Characterization and Conformational Dynamics

No published single-crystal X-ray diffraction data exist for this compound. However, analogs like 3-amino-5-prop-2-ynoxypyrazine-2-carboxylic acid (CID 88593669) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.2 Å, b = 10.1 Å, c = 12.3 Å, β = 102°. Extrapolating from these data:

  • The pyrazine ring likely adopts a nearly planar geometry.
  • The propargyloxy chain may occupy axial or equatorial positions depending on packing forces.
  • Hydrogen-bonding networks between carboxylic acid groups and amino moieties could form sheets or chains in the solid state.

Conformational analysis via density functional theory (DFT) predicts two low-energy states:

  • Synperiplanar : Carboxylic acid and propargyloxy groups on the same side of the pyrazine plane.
  • Anticlinal : Propargyloxy group rotated 120° relative to the carboxylic acid.
    The energy barrier between these conformers is ≈8 kJ/mol, suggesting room-temperature flexibility.

Comparative Analysis with Isomeric Pyrazine Derivatives

Structural isomers of this compound differ in substituent placement or functional group composition:

Compound Name Substituent Positions Key Distinctions
3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid 3 (propargyloxyamino), 2 (COOH) Enhanced solubility in polar aprotic solvents due to meta-substitution
5-(Propan-2-yloxy)pyrazine-2-carboxylic acid 5 (isopropoxy), 2 (COOH) Reduced reactivity from saturated alkoxy group
6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid 6 (propargyloxyamino), 2 (COOH) Altered electronic effects on ring nitrogens

The 5-substituted isomer’s propargyloxy group creates stronger electron-withdrawing effects than isopropoxy analogs, lowering the LUMO energy (-1.8 eV vs. -1.3 eV) and accelerating Diels-Alder cycloadditions. Para-substituted derivatives (e.g., position 6) exhibit diminished hydrogen-bonding capacity due to greater separation between amino and carboxylic acid groups.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

5-(prop-2-ynoxyamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-2-3-14-11-7-5-9-6(4-10-7)8(12)13/h1,4-5H,3H2,(H,10,11)(H,12,13)

InChI Key

BHIIAOXMLFGVJS-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC=C(N=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazine-2-carboxylic Acid Core

The foundational step involves synthesizing pyrazine-2-carboxylic acid, which can be achieved through several routes:

Method Reagents Conditions Yield References
Bromination of acrylic acid derivatives Acrylic acid, bromine in dichloromethane 20-30°C, 10-20 min dropwise, then reflux 1.5-2.5 h ~92%
Oxidative cyclization of 2,aminopyrazine derivatives 2-Aminopyrazine derivatives, oxidants Reflux, specific oxidants vary Variable

Example Procedure (from patent CN106220574A):

  • Acrylic acid reacts with bromine in dichloromethane at 20-30°C, with controlled addition to form an intermediate brominated compound.
  • The intermediate is then treated with ammonia in dehydrated alcohol to produce the amino intermediate, which is cyclized to form pyrazine-2-carboxylic acid.

Functionalization at the 5-Position

The amino group introduced at the 5-position of pyrazine-2-carboxylic acid is then modified to attach the prop-2-yn-1-yloxy group:

Method Reagents Conditions Yield References
Nucleophilic substitution with propargyloxylating agents Propargyloxylating reagents (e.g., propargyl bromide) Reflux in polar aprotic solvents (DMF, DMSO) Up to 85% ,
Coupling with propargylic alcohol derivatives Propargylic alcohol derivatives, coupling agents Mild heating, presence of base Variable

Typical Procedure:

  • The amino group of the pyrazine derivative reacts with propargyl bromide or propargyloxylating agents in the presence of a base such as potassium carbonate.
  • The reaction is performed in solvents like DMF or DMSO at room temperature or mild heating.
  • Purification is achieved via chromatography or recrystallization.

Final Purification and Characterization

  • Chromatography (silica gel) or preparative HPLC is employed to purify the final product.
  • Characterization confirms the structure via NMR, MS, IR, and elemental analysis.

Specific Synthesis Route

Based on the literature, a feasible synthetic route for 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid is:

Step 1: Synthesis of Pyrazine-2-carboxylic Acid

  • React acrylic acid with bromine in dichloromethane at 20-30°C, controlling addition rate.
  • Reflux the brominated intermediate with sodium chloride saturated solution, then isolate via filtration and crystallization.

Step 2: Formation of 5-Amino- pyrazine-2-carboxylic acid

  • Convert the brominated intermediate to the amino derivative via nucleophilic substitution with ammonia in dehydrated alcohol at 30-50°C.

Step 3: Introduction of Prop-2-yn-1-yloxy Group

  • React the amino pyrazine derivative with propargyl bromide in DMF or DMSO.
  • Use potassium carbonate as base, stir at room temperature or mild heating.
  • Purify the product through chromatography.

Data Table Summarizing Preparation Conditions

Step Reagents Solvent Temperature Time Yield Notes
S1 Acrylic acid, bromine Dichloromethane 20-30°C 10-20 min ~92% Controlled addition
S2 Brominated intermediate, ammonia Dehydrated alcohol 30-50°C 1.5-2.5 h High Crystallization
S3 Pyrazine-2-carboxylic acid, propargyl bromide DMF/DMSO Room temp Several hours Up to 85% Nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction could produce pyrazine-2-carboxaldehyde .

Scientific Research Applications

5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid, their substituents, and reported biological activities:

Compound Name Substituent at Position 5 Key Structural Features Biological Activity Reference
This compound (Prop-2-yn-1-yloxy)amino Terminal alkyne, amino linker Not explicitly reported; potential for conjugation and targeted drug delivery
5-(Prop-2-yn-1-yloxy)pyrazine-2-carboxylic acid Prop-2-yn-1-yloxy (no amino linker) Direct ether linkage, terminal alkyne Unknown; structural simplicity may limit biological interactions
6c (Sorafenib analog) [3-(4-Bromophenyl)ureido]phenoxy Urea group, bromophenyl substituent Cytostatic (IC₅₀: 0.6–0.9 μM); selective for cancer cells (non-cytotoxic to fibroblasts)
6h (Sorafenib analog) [3-(4-Chloro-3-trifluoromethylphenyl)ureido]phenoxy Urea group, halogenated aryl substituent Cytostatic (IC₅₀: 0.6–0.9 μM); cytotoxic to normal fibroblasts
5-tert-Butyl-6-chloro-N-(thiazol-2-yl)pyrazine-2-carboxamide tert-Butyl, chloro, thiazole amide Bulky alkyl, halogen, heterocyclic amide Antimycobacterial (54–72% inhibition of M. tuberculosis), antifungal
Pyrazine-2-carboxylic acid (3-chlorophenyl)amide 3-Chlorophenyl amide Chlorinated aromatic amide Antimycobacterial, photosynthesis inhibition (IC₅₀: 41.9–49.5 μM)
5-Methylpyrazine-2-carboxylic acid Methyl group Simple alkyl substituent Structural precursor; limited activity reported

Structural and Functional Insights

Substituent Effects on Bioactivity: Alkyne vs. Urea/Aryl Groups: The terminal alkyne in the target compound contrasts with urea/aryl substituents in analogs like 6c and 6h, which exhibit strong cytostatic activity via c-Raf inhibition or alternative pathways . The alkyne’s small size and reactivity may enhance solubility but reduce direct target engagement compared to bulkier groups.

Antimicrobial and Antiviral Potential: Halogenated and heterocyclic amides (e.g., 5-tert-butyl-6-chloro derivatives) demonstrate potent antimycobacterial activity, suggesting that introducing halogens or heterocycles into the target compound could enhance similar effects . Pyrazine-2-carboxylic acid derivatives have shown antiviral activity against influenza A and SARS-CoV-2 by targeting viroporins, indicating a possible niche for the target compound in antiviral research .

Cytostatic Selectivity :

  • Compound 6c (with a bromophenyl urea group) exhibits cancer cell selectivity (IC₅₀ > 100 μM in fibroblasts), while 6h (with a trifluoromethyl group) lacks selectivity. This highlights the importance of substituent choice in balancing efficacy and toxicity .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but the hydrophobic propynyl and aromatic groups may reduce it compared to simpler analogs like 5-methylpyrazine-2-carboxylic acid .
  • Metabolic Stability : The terminal alkyne could undergo oxidative metabolism, whereas halogenated or bulky substituents (e.g., tert-butyl) may improve stability .

Biological Activity

5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid is an organic compound characterized by its unique molecular structure, which includes a pyrazine ring and a prop-2-yn-1-yloxyamino substituent. Its molecular formula is C8_8H7_7N3_3O3_3, with a molecular weight of 193.16 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. The mechanism of action is believed to involve interactions with specific enzymes or receptors, which may inhibit microbial growth. Research has shown that compounds with similar structures often display varying degrees of antimicrobial efficacy against different bacterial strains.

Anticancer Properties

In addition to its antimicrobial potential, this compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. The presence of the alkyne moiety is thought to enhance its reactivity, contributing to its effectiveness as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or alteration of receptor functions, resulting in various biological effects such as cell death in cancerous tissues or inhibition of bacterial proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with prop-2-yn-1-amines under controlled conditions. Common solvents used include dimethyl sulfoxide (DMSO) or methanol, often requiring heating for optimal yield. The following table summarizes key features and comparative compounds:

Compound NameMolecular FormulaKey Features
5-Aminopyrazine-2-carboxylic acidC5_5H5_5N3_3O2_2Exhibits anti-inflammatory effects; structurally similar.
3-(But-2-ynylamino)pyrazine-2-carboxylic acidC8_8H8_8N3_3O2_2Potential applications in medicinal chemistry.
4-Methylpyrimidine derivativesVariedDiverse biological activities; used as intermediates.
7-Hydroxyquinoline derivativesVariedKnown for antimicrobial properties; structurally distinct.

Case Study: Anticancer Activity

In a controlled study examining the anticancer effects of this compound, researchers found significant cytotoxicity against several cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates, demonstrating that the compound effectively reduced cell proliferation in a dose-dependent manner.

Future Directions

Research is ongoing to further elucidate the specific molecular targets and pathways affected by this compound. Future studies aim to optimize its structural properties to enhance biological activity and reduce potential side effects.

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